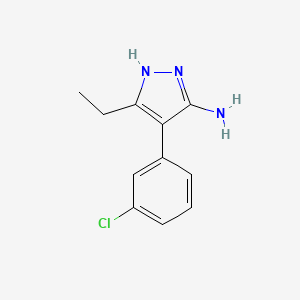
4-(3-氯苯基)-3-乙基-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .科学研究应用
Antibacterial Activity
The piperazine moiety in this compound contributes to its potential as an antibacterial agent. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s structure and interactions with bacterial enzymes or cell membranes play a crucial role in its antibacterial activity .
Antiviral Properties
Given the prevalence of viral infections, compounds with antiviral potential are highly sought after. Preliminary studies suggest that 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine may inhibit viral replication or entry. Further research is needed to validate its efficacy against specific viruses .
Anti-Inflammatory Effects
Inflammation is a hallmark of many diseases. This compound’s unique structure could modulate inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Researchers have explored its impact on cytokine production, NF-κB signaling, and other inflammatory mediators .
Anticancer Potential
The triazole-thione scaffold has attracted attention in cancer research. 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine may interfere with cancer cell proliferation, apoptosis, or angiogenesis. Investigating its effects on specific cancer cell lines and tumor models is crucial .
Neuroprotective Applications
The piperazine ring has relevance in neuropharmacology. Researchers have explored derivatives of this compound for their potential in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s disease. Mechanistic studies are ongoing to understand its impact on neuronal function and survival .
Psychoactive Properties
While not a therapeutic application, some studies have highlighted the psychoactive effects of related piperazine derivatives. These compounds are sometimes used illicitly for recreational purposes. Understanding their interactions with neurotransmitter systems and receptors is essential .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-10(11(13)15-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHHROLCLLKKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

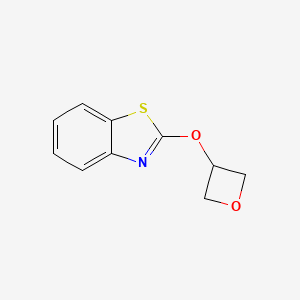
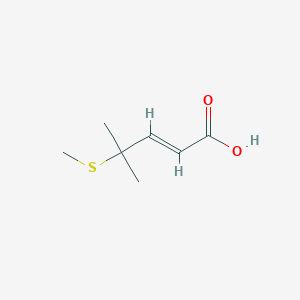

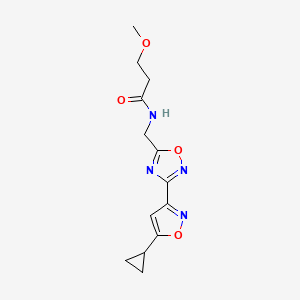
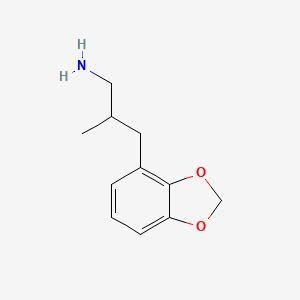

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2411696.png)
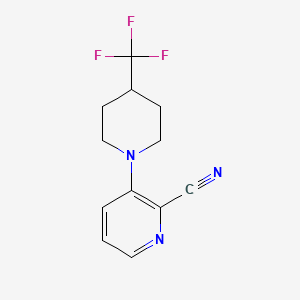
![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)
![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)
![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)
![N-(2-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411706.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)